Methyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-5-carboxylate
CAS No.:
Cat. No.: VC15738509
Molecular Formula: C9H7BrN2O2
Molecular Weight: 255.07 g/mol
* For research use only. Not for human or veterinary use.
![Methyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-5-carboxylate -](/images/structure/VC15738509.png)
Specification
Molecular Formula | C9H7BrN2O2 |
---|---|
Molecular Weight | 255.07 g/mol |
IUPAC Name | methyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-5-carboxylate |
Standard InChI | InChI=1S/C9H7BrN2O2/c1-14-9(13)7-2-5-6(10)3-11-8(5)4-12-7/h2-4,11H,1H3 |
Standard InChI Key | XYCDHNMLSSCYOG-UHFFFAOYSA-N |
Canonical SMILES | COC(=O)C1=NC=C2C(=C1)C(=CN2)Br |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s core consists of a pyrrole ring fused to a pyridine moiety at the [2,3-c] positions. The bromine substituent at position 3 and the methyl ester at position 5 confer distinct electronic and steric properties. The IUPAC name, methyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-5-carboxylate, reflects this arrangement .
Table 1: Key Molecular Descriptors
Property | Value | Source |
---|---|---|
CAS Number | 2091796-77-7 | |
Molecular Formula | C₉H₇BrN₂O₂ | |
Molecular Weight | 255.07 g/mol | |
SMILES | COC(=O)C1=NC=C2C(=C1)C(=CN2)Br | |
InChIKey | XYCDHNMLSSCYOG-UHFFFAOYSA-N | |
Purity | ≥95% |
Solubility and Reactivity
The methyl ester enhances solubility in polar aprotic solvents (e.g., DMSO, DMF), facilitating its use in cross-coupling reactions. The bromine atom serves as a leaving group, enabling functionalization via Suzuki-Miyaura, Buchwald-Hartwig, or Ullmann-type couplings. Quantum mechanical calculations suggest that the electron-withdrawing ester group polarizes the aromatic system, increasing electrophilicity at the brominated position.
Synthesis and Production
Laboratory-Scale Synthesis
While detailed synthetic protocols are often proprietary, general routes involve bromination of a preformed pyrrolopyridine scaffold. For example, 1H-pyrrolo[2,3-c]pyridine-5-carboxylate may undergo electrophilic aromatic substitution using N-bromosuccinimide (NBS) under controlled conditions . Alternative approaches include palladium-catalyzed coupling of halogenated precursors, though yields for such methods remain unpublished.
Industrial Manufacturing
Scalable production requires optimization of bromination efficiency and purification steps. Pilot-scale batches reported by suppliers achieve ≥95% purity via column chromatography or recrystallization . Economic analyses suggest that the compound’s high cost (≈$250–$500/g) reflects challenges in regioselective bromination and nitrogen protection.
Applications in Organic Synthesis
Cross-Coupling Reactions
The bromine atom’s reactivity enables diverse transformations:
-
Suzuki-Miyaura Coupling: Arylation at position 3 using arylboronic acids to generate biaryl derivatives.
-
Sonogashira Coupling: Introduction of alkynes for fluorescent probe synthesis.
-
Buchwald-Hartwig Amination: Installation of amines to create kinase inhibitor precursors.
Ester Functionalization
The methyl ester undergoes hydrolysis to carboxylic acids or transesterification for prodrug development. For instance, saponification with LiOH yields 3-bromo-1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid, a carboxylate salt with improved aqueous solubility .
Role in Medicinal Chemistry
Kinase Inhibitor Development
The pyrrolopyridine scaffold is a privileged structure in kinase-targeted therapies. Derivatives of this compound have shown nanomolar inhibition of JAK2 and ALK kinases in preclinical studies. The bromine atom’s position is critical for forming halogen bonds with kinase hinge regions, enhancing binding affinity.
Antibacterial Agents
Recent studies highlight its utility in synthesizing topoisomerase IV inhibitors. Analogues bearing fluoroquinolone moieties exhibit MIC values of ≤1 µg/mL against Staphylococcus aureus.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume